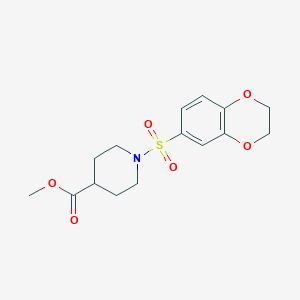
N-(3,4-difluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, commonly known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that belongs to the class of benzamides and has been found to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DFB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, DFB has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme that plays a key role in DNA repair. By inhibiting PARP activity, DFB can induce cell death in cancer cells and prevent the growth of new tumors.
Biochemical and Physiological Effects:
DFB has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to have neuroprotective effects and can protect neurons from oxidative stress and other forms of damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DFB in lab experiments is its high potency and specificity. It has been found to be highly effective at inhibiting PARP activity, and it has a relatively low toxicity profile. However, one of the limitations of using DFB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on DFB. One area of interest is in the development of new cancer therapies based on DFB. Researchers are currently exploring the use of DFB in combination with other drugs to enhance its anti-cancer effects. Another area of interest is in the development of new neuroprotective therapies based on DFB. Researchers are currently investigating the potential of DFB to protect neurons from damage in a range of neurodegenerative diseases. Finally, researchers are also exploring the potential of DFB in the treatment of other inflammatory diseases such as Crohn's disease and psoriasis.
Méthodes De Synthèse
The synthesis of DFB involves a multi-step process that starts with the reaction of 3,4-difluoroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with pyrrolidine and acetic anhydride to yield the final product, DFB. The overall yield of this process is around 50%, and the purity of the final product can be increased through recrystallization.
Applications De Recherche Scientifique
DFB has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that DFB can inhibit the growth of cancer cells in vitro and in vivo, and it has been found to be particularly effective against breast cancer cells. Other potential applications include the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-14-8-5-12(10-15(14)19)20-17(23)11-3-6-13(7-4-11)21-9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGXJTZTGPPFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea](/img/structure/B5829602.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)


![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)

![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)




![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)

